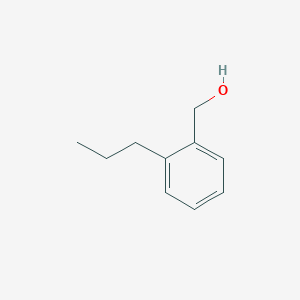

(2-Propylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMZCSIXTWIEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511212 | |

| Record name | (2-Propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-43-3 | |

| Record name | 2-Propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17475-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Propylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-propylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylphenyl Methanol

Direct Synthetic Routes to (2-Propylphenyl)methanol

Reductive Transformations of Precursor Carbonyl Compounds

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-propylbenzaldehyde (B8745924). This transformation can be accomplished using a variety of reducing agents.

The choice of reducing agent can influence the reaction conditions and the work-up procedure. A study on the electrophilicity and nucleophilicity of aldehydes has utilized the reduction of various substituted benzaldehydes, including those with alkyl groups, with sodium borohydride (B1222165) (NaBH₄) to determine their kinetic parameters. researchgate.net This type of reduction is a standard procedure in organic synthesis.

Table 1: Reduction of 2-Propylbenzaldehyde

| Reactant | Reducing Agent | Solvent | Product |

| 2-Propylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Water | This compound |

| 2-Propylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

Alkylation and Functionalization of Ortho-Substituted Aromatic Rings

Another direct approach involves the functionalization of an aromatic ring that already possesses a propyl group at the ortho position or a group that can be readily converted to the desired hydroxymethyl group.

While direct alkylation of the methyl group of o-tolyl methanol to introduce an ethyl group is challenging, a related strategy involves the synthesis from o-tolyl derivatives. For instance, the synthesis of mono ortho-tolyl catalysts has been documented, showcasing manipulations of ortho-substituted phenyl rings. whiterose.ac.uk Although not a direct route to this compound, these methods demonstrate the feasibility of working with ortho-substituted precursors.

Multi-Step Synthesis Pathways

Multi-step syntheses provide greater flexibility in the construction of the target molecule, allowing for the use of more readily available starting materials. These pathways involve a sequence of reactions to build the desired structure.

In some synthetic strategies, an allyl group can serve as a precursor to the propyl group. The double bond of the allyl moiety can be selectively reduced to a single bond. The reduction of alkenes is a well-established transformation in organic chemistry, with various methods available, including catalytic hydrogenation (e.g., using Pd/C and H₂) or diimide reduction. organic-chemistry.org The choice of method depends on the presence of other functional groups in the molecule. organic-chemistry.org

A versatile approach to this compound involves the sequential modification of functional groups on an aromatic ring. The order of these transformations is crucial for achieving the desired substitution pattern. libretexts.org

For example, a synthesis could start with a Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction of the resulting ketone to an alkyl group, and finally, introduction or modification of another substituent to yield the hydroxymethyl group. youtube.com The synthesis of related di-substituted phenyl compounds has been described in patent literature, highlighting the importance of these structures. google.com

A plausible multi-step sequence could be:

Friedel-Crafts Acylation: Benzene (B151609) can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (B1677668).

Reduction of the Ketone: The keto group of propiophenone can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction to yield propylbenzene.

Formylation: Propylbenzene can then be formylated at the ortho position using various methods, such as the Vilsmeier-Haack reaction, to introduce a formyl group, yielding 2-propylbenzaldehyde.

Reduction of the Aldehyde: Finally, the reduction of 2-propylbenzaldehyde, as described in section 2.1.1, would yield this compound.

This multi-step approach allows for the systematic construction of the molecule from simple and readily available starting materials. iranchembook.ir

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern organic synthesis of benzylic alcohols like this compound. Key methods include organometallic transformations and hydride reductions, which provide reliable pathways to the target molecule.

Organozirconium chemistry offers powerful tools for carbon-carbon bond formation and the functionalization of aromatic systems. wikipedia.org Zirconocene (B1252598) complexes, in particular, are utilized in a range of synthetic transformations that can be adapted for the preparation of benzylic systems. scilit.com These reagents are known for their ability to mediate unique cyclization and coupling reactions. wikipedia.org

Zirconocene-mediated reactions provide a pathway for the construction of complex cyclic and bicyclic structures. dntb.gov.uaclockss.org One relevant strategy involves the generation of an aryne-zirconocene complex from an aryllithium compound. This intermediate can then undergo regioselective coupling with other molecules, such as enol ethers, to introduce functionalized side chains to an aromatic ring. researchgate.net This method allows for the regio- and diastereoselective synthesis of functionalized aromatic derivatives from simple starting materials. researchgate.net

For instance, a synthetic route could be envisioned starting with the formation of a zirconocene complex of a propyl-substituted benzyne. Subsequent reaction with an appropriate C1-synthon could lead to the introduction of a hydroxymethyl group or a precursor that can be readily converted to it. The versatility of zirconacyclopentanes, formed via reductive cyclization, followed by further elaboration, presents another potential, albeit complex, route toward functionalized benzylic systems. acs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki coupling, for example, is a highly effective method for creating biaryl compounds or alkyl-substituted aromatic systems. google.com

A plausible strategy for synthesizing a precursor to this compound involves the Suzuki coupling of a suitably protected 2-bromobenzyl alcohol derivative with propylboronic acid. Alternatively, 2-bromopropylbenzene could be coupled with a formaldehyde (B43269) equivalent or a protected hydroxymethylboronic acid derivative. A more common approach involves coupling a substituted benzoic acid, which is then reduced. For example, 3-bromo-2-methylbenzoic acid can undergo a Suzuki coupling reaction with phenylboronic acid, catalyzed by a palladium catalyst, to yield 3-phenyl-2-methylbenzoic acid, which can subsequently be reduced to the corresponding methanol derivative. google.com This same principle can be applied to synthesize 2-propylbenzoic acid, a direct precursor to this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product (Precursor) |

| Suzuki Coupling | 2-Bromobenzoic Acid | Propylboronic Acid | Pd(OAc)₂ / Ligand | 2-Propylbenzoic Acid |

| Suzuki Coupling | 1-Bromo-2-propylbenzene (B2752785) | (Hydroxymethyl)boronic acid | Pd(PPh₃)₄ | This compound |

The reduction of carbonyl compounds is a fundamental transformation for the synthesis of alcohols. Hydride reagents are commonly employed for the conversion of carboxylic acids, esters, or aldehydes into primary alcohols. saskoer.ca The synthesis of this compound can be readily achieved by the hydride reduction of 2-propylbenzoic acid or 2-propylbenzaldehyde.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols. youtube.com The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final alcohol. saskoer.ca Sodium borohydride (NaBH₄) is a milder reducing agent, generally used for the reduction of aldehydes and ketones. youtube.com While it is less reactive towards carboxylic acids, it can effectively reduce 2-propylbenzaldehyde to this compound, often in protic solvents like ethanol (B145695) or methanol. youtube.com

| Hydride Reagent | Precursor | Solvent | Reactivity | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Propylbenzoic Acid | THF (aprotic) | High | This compound |

| Sodium Borohydride (NaBH₄) | 2-Propylbenzaldehyde | Ethanol (protic) | Moderate | This compound |

Organozirconium-Mediated Transformations in Benzylic Systems

Regioselective Synthesis of Substituted this compound Analogs

The synthesis of specifically substituted analogs of this compound requires precise control over the regiochemistry of the reactions. Halogenated derivatives are important intermediates in organic synthesis, often used in subsequent cross-coupling reactions.

The synthesis of halogenated this compound derivatives can be approached by two main strategies: halogenating an existing propyl-substituted aromatic ring followed by functionalization, or by starting with a pre-halogenated aromatic compound.

For the synthesis of (4-bromo-2-propylphenyl)methanol , a potential route starts with 2-propylphenol (B147445). Regioselective bromination of 2-propylphenol would likely place the bromine atom at the para position (position 4) due to the directing effect of the hydroxyl group. The resulting 4-bromo-2-propylphenol (B8708002) can then be converted to the target methanol. Alternatively, one could start with 4-bromotoluene, introduce the propyl group at the 2-position via Friedel-Crafts acylation followed by reduction, and then convert the methyl group to a hydroxymethyl group via benzylic bromination and subsequent hydrolysis. A more direct route involves the reduction of 4-bromo-2-propylbenzoic acid, which can be synthesized from appropriate precursors.

The synthesis of (3-bromo-2-propylphenyl)methanol is more challenging due to the meta-relationship of the substituents. A plausible route begins with 3-bromo-2-methylbenzoic acid, a commercially available starting material. alfa-chemical.com This compound can undergo reduction of the carboxylic acid to a hydroxymethyl group using a strong reducing agent like LiAlH₄ to yield (3-bromo-2-methylphenyl)methanol. alfa-chemical.com The propyl group could then be introduced, for example, by converting the methyl group to a benzyl (B1604629) bromide, followed by a Grignard reaction with ethylmagnesium bromide and subsequent transformations, although this is a multi-step process. A more direct synthesis could involve the reduction of 3-bromo-2-propylbenzoic acid, if available.

Mechanistic Investigations in the Synthesis and Reactivity of 2 Propylphenyl Methanol

Elucidation of Reaction Mechanisms in Alkylation Processes

The formation of the propyl-substituted benzene (B151609) ring, a core component of (2-propylphenyl)methanol, is typically achieved through Friedel-Crafts alkylation or similar processes. The alkylation of aromatic hydrocarbons such as toluene (B28343) with propylene (B89431) or isopropyl alcohol is a widely studied industrial process, often catalyzed by solid acids like zeolites. nih.govresearchgate.net

The predominant mechanism for this transformation is electrophilic aromatic substitution, which proceeds via a carbocation intermediate. nih.gov In the case of alkylating an aromatic ring with propylene, the process is initiated by the activation of propylene into an isopropyl carbocation by a protic acid site (H+) on the catalyst surface. nih.gov This highly electrophilic carbocation then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net The reaction is completed by the deprotonation of the arenium ion, which regenerates the catalyst's active site and restores the aromaticity of the ring, yielding the alkylated product. researchgate.net

The reaction conditions, particularly temperature and the nature of the catalyst, significantly influence the outcome. For instance, in toluene alkylation, excessively high temperatures (e.g., 220–240 °C) can lead to a decrease in selectivity for the desired para-isomer (p-cymene) in favor of meta- and ortho-isomers. nih.gov The type of zeolite catalyst used also plays a critical role. Studies comparing various zeolites like HZSM-5 and USY have shown differences in conversion rates and product selectivity, which are attributed to factors like pore size, surface area, and the density and strength of acid sites. nih.govresearchgate.netmdpi.com Kinetic models, such as the Eley–Rideal mechanism, have been proposed where the reaction occurs between a non-adsorbed aromatic molecule and an adsorbed alkylating agent on the catalyst surface. mdpi.com

| Parameter | Observation | Impact on Alkylation | Reference |

| Mechanism | Electrophilic Aromatic Substitution | Proceeds via an isopropyl carbocation intermediate attacking the aromatic ring. | nih.gov |

| Catalyst | Zeolites (e.g., USY, HZSM-5) | Catalyst acidity and pore structure influence conversion and selectivity. USY often shows high catalytic effect. | nih.gov |

| Temperature | High temperatures (220-240 °C) | Can decrease selectivity for the para-substituted product in toluene alkylation. | nih.gov |

| Reactant Ratio | High aromatic to olefin ratio | Can increase the selectivity of desired mono-alkylated products. | mdpi.com |

Studies of Radical Pathways in Related Benzylic Systems

While the synthesis of this compound often involves ionic pathways, its reactivity, particularly at the benzylic position, can proceed through radical mechanisms. Benzylic alcohols, as a class, can undergo reactions involving the formation of radical intermediates, especially under specific conditions using certain reagents or initiators. rsc.orgnih.gov

Experimental and theoretical studies on benzyl (B1604629) alcohol and its derivatives have shown that radical pathways can be initiated. For example, the condensation of benzylic alcohols with acetamides, promoted by potassium tert-butoxide, has been demonstrated to occur via a radical pathway. rsc.orgnih.gov In this process, the key intermediate is proposed to be the radical anion of the benzylic alcohol. rsc.orgnih.gov This intermediate is formed through a hydrogen atom transfer process, where potassium tert-butoxide may act not just as a base but also as a radical initiator. rsc.orgnih.gov

Similarly, the oxidation of benzyl alcohol can involve radical species. rsc.orgchemrxiv.org The reaction of benzyl alcohol with hydroxyl radicals (•OH) leads to the formation of various products, including benzaldehyde (B42025) and ring-opened compounds. chemrxiv.orgresearchgate.net These reactions highlight the susceptibility of the benzylic C-H bond to radical abstraction. Furthermore, selective C–H monooxygenation of benzylic positions can be achieved using systems like N-hydroxyphthalimide (NHPI) in combination with an iodate (B108269) co-oxidant, which operates through a radical-based mechanism. d-nb.info In such systems, an N-oxyl radical abstracts a hydrogen atom from the benzylic position, and the resulting benzylic radical is then trapped. d-nb.info

To confirm the involvement of radical intermediates in these reaction pathways, radical trapping experiments are a critical mechanistic tool. rsc.orgresearchgate.net Radical traps are compounds that react readily with transient radical species to form stable, detectable products. The observation of such products provides strong evidence for a radical mechanism.

A commonly used radical scavenger is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). researchgate.netresearchgate.net The addition of TEMPO to a reaction mixture can suppress the formation of the expected product if the reaction proceeds through a radical pathway. Instead, a new product resulting from the trapping of the key radical intermediate by TEMPO is formed and can often be identified. researchgate.netresearchgate.net For instance, in the previously mentioned condensation of benzylic alcohols, the use of TEMPO as a radical trap supported the proposed mechanism involving a benzylic radical anion. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used alongside trapping experiments to directly detect and characterize radical species involved in a reaction. rsc.orgresearchgate.net

Understanding Selectivity in Functional Group Reductions

The synthesis of this compound frequently involves the reduction of a corresponding carbonyl compound, such as 2-propylbenzaldehyde (B8745924). A key challenge in this step is achieving high chemoselectivity—reducing the aldehyde group to a primary alcohol without affecting other functional groups, namely the aromatic ring or the alkyl substituent.

Various reducing agents can accomplish this transformation, with selectivity being highly dependent on the reagent's reactivity and the reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a mild and often highly chemoselective reducing agent. cdnsciencepub.com It readily reduces aldehydes and ketones to their corresponding alcohols while typically leaving less reactive functional groups like esters, amides, and nitriles untouched. cdnsciencepub.com By carefully controlling reaction conditions, such as using low temperatures (-78°C) and appropriate solvent systems (e.g., methanol (B129727)/dichloromethane mixtures), excellent selectivity can be achieved for the reduction of an aldehyde in the presence of a ketone. cdnsciencepub.com The general order of reactivity for carbonyl groups with NaBH₄ is aldehydes > conjugated aldehydes > ketones > conjugated enones, allowing for selective transformations. cdnsciencepub.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and can reduce a wider array of functional groups. libretexts.org Therefore, for the selective synthesis of this compound from a precursor containing other reducible groups, a milder reagent is preferred. The selectivity of reductions can also be influenced by steric effects and the electronic nature of substituents on the aromatic ring. nih.gov For instance, in the enzymatic reduction of substituted benzaldehydes, electron-donating groups on the aromatic ring were found to activate the reduction, whereas electron-withdrawing groups tended to deactivate it. nih.gov

| Reducing Agent | Selectivity Profile | Application Context | Reference |

| Sodium Borohydride (NaBH₄) | Highly chemoselective for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. | Ideal for selectively reducing 2-propylbenzaldehyde to this compound without affecting other potential functional groups. | cdnsciencepub.com |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent. Reduces aldehydes, ketones, esters, carboxylic acids, and amides. | Used when the precursor only contains the aldehyde/ketone functionality or when reduction of multiple groups is desired. | libretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Can be selective depending on stoichiometry and temperature. Often used for the partial reduction of esters to aldehydes. | Used in one-pot reduction/coupling sequences where the intermediate aluminum alkoxide is further functionalized. | nih.govacs.org |

| Whole-Cell Biocatalysts (e.g., E. coli) | Can exhibit very high chemoselectivity for aldehyde reduction. | Offers an environmentally compatible alternative to chemical methods, with selectivity influenced by electronic effects of ring substituents. | nih.gov |

Mechanistic Aspects of Organometallic Intermediates in this compound Formation

Organometallic reagents, particularly Grignard reagents, provide a powerful and versatile method for forming the C-C bond and the alcohol functional group present in this compound. The synthesis can be envisioned in two primary ways: the reaction of a 2-propylphenylmagnesium halide with formaldehyde (B43269), or the reaction of an organometallic propyl reagent with 2-formylphenylmagnesium halide. A more common route involves the addition of a propylmagnesium halide to 2-methylbenzaldehyde, followed by subsequent functional group transformations, or more directly, the reaction of a suitable Grignard reagent with 2-propylbenzaldehyde.

The Grignard reaction mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon. libretexts.orgiitk.ac.in The reaction is typically carried out in an ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.com The mechanism proceeds in several steps:

Lewis Acid-Base Complexation: The magnesium center of the Grignard reagent (R-MgX) acts as a Lewis acid and coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The highly nucleophilic carbanion-like R group of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. libretexts.orgleah4sci.com

Formation of Tetrahedral Intermediate: This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.org

Protonation: The final alcohol product is obtained upon acidic workup, where the alkoxide intermediate is protonated. iitk.ac.in

While this polar, nucleophilic addition pathway is widely accepted, some studies suggest that for certain substrates and sterically hindered Grignard reagents, a single-electron transfer (SET) mechanism may compete with or dominate the polar pathway. acs.org An SET from the Grignard reagent to the ketone or aldehyde would generate a ketyl radical anion and a radical cation of the Grignard reagent. acs.org The subsequent combination of these radical species would then lead to the final product. The potential for such radical intermediates adds a layer of complexity to the mechanistic understanding of Grignard reactions. acs.orgacs.org

Reactivity Profiles and Chemical Transformations of 2 Propylphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key site for a variety of chemical modifications, including the formation of esters and ethers, and oxidation to carbonyl compounds.

The hydroxyl group of (2-propylphenyl)methanol can be readily converted into ester and ether linkages, which are important transformations for creating derivatives with varied physical and chemical properties.

Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive it towards the product, water is typically removed, or one of the reactants is used in excess. chemguide.co.ukscienceready.com.au

For example, the reaction of this compound with acetic acid would yield (2-propylphenyl)methyl acetate (B1210297). The general reaction is as follows:

R-COOH + (2-Propylphenyl)CH₂OH ⇌ (2-Propylphenyl)CH₂OC(O)R + H₂O

Alternative, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields under milder conditions. chemguide.co.uk

Etherification: Ethers can be synthesized from this compound, typically through a variation of the Williamson ether synthesis. This involves first converting the alcohol to its corresponding alkoxide by treatment with a strong base (e.g., sodium hydride), followed by reaction with an alkyl halide.

(2-Propylphenyl)CH₂OH + NaH → (2-Propylphenyl)CH₂O⁻Na⁺

(2-Propylphenyl)CH₂O⁻Na⁺ + R-X → (2-Propylphenyl)CH₂OR + NaX

Additionally, methods for the chemoselective conversion of benzylic alcohols into methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol have been developed, which could be applicable to this compound. organic-chemistry.org

Table 1: Representative Conditions for Ester and Ether Formation

| Transformation | Reagent(s) | Catalyst/Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Esterification | Carboxylic Acid | Conc. H₂SO₄ | Excess Alcohol/Acid | Heat, Reflux | chemguide.co.ukscienceready.com.au |

| Acyl Chloride | Pyridine | Dichloromethane | 0°C to Room Temp. | chemguide.co.uk | |

| Acid Anhydride | (none or acid) | (none) | Gentle Warming | chemguide.co.uk | |

| Etherification | Alkyl Halide | NaH | THF, DMF | Room Temp. | organic-chemistry.org |

| Methanol (B129727)/Ethanol (B145695) | TCT, DMSO | Methanol/Ethanol | Room Temp. | organic-chemistry.org |

As a primary benzylic alcohol, this compound can be oxidized to form either an aldehyde ((2-propylphenyl)carbaldehyde) or a carboxylic acid ((2-propylphenyl)benzoic acid), depending on the oxidant and reaction conditions used. rsc.org

Oxidation to Aldehydes: The selective oxidation to the aldehyde stage can be challenging as aldehydes are susceptible to over-oxidation to carboxylic acids. beilstein-journals.org Milder oxidizing agents are required for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used. Another effective method involves using trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which allows for rapid and selective oxidation of benzylic alcohols to aldehydes without significant over-oxidation. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. The Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is a classic and effective method for this transformation. organic-chemistry.org A two-step, one-pot procedure has also been developed where the alcohol is first treated with TEMPO and sodium hypochlorite (B82951) (NaOCl), followed by the addition of sodium chlorite (B76162) (NaClO₂) to oxidize the intermediate aldehyde to the carboxylic acid in high yield. nih.gov This method is compatible with various sensitive functional groups, including electron-rich aromatic rings. nih.gov

Table 2: Common Oxidation Reactions of Primary Benzylic Alcohols

| Product | Oxidizing Agent(s) | Typical Conditions | Selectivity | Ref. |

|---|---|---|---|---|

| Aldehyde | PCC or PDC | Dichloromethane, Room Temp. | High for aldehyde | organic-chemistry.org |

| TEMPO (cat.), Trichloroisocyanuric acid | Dichloromethane, Room Temp. | High for aldehyde | organic-chemistry.org | |

| Cu(I) catalyst, O₂ | Acetonitrile/Toluene (B28343) | High for aldehyde | rsc.org | |

| Carboxylic Acid | CrO₃, H₂SO₄, H₂O (Jones Reagent) | Acetone, 0°C to Room Temp. | Strong, forms acid | organic-chemistry.org |

| 1. TEMPO, NaOCl; 2. NaClO₂ | CH₂Cl₂/H₂O, Buffer | High for acid | nih.gov |

Transformations of the Aromatic Ring System

The propyl-substituted benzene (B151609) ring of this compound is amenable to further functionalization through various aromatic substitution and coupling reactions.

The position of substitution on the aromatic ring is directed by the two existing substituents: the n-propyl group (-CH₂CH₂CH₃) and the hydroxymethyl group (-CH₂OH). Both are alkyl-type groups and are classified as activating, ortho-, para-directors. ulethbridge.casavemyexams.com This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles primarily to the positions ortho and para relative to themselves. libretexts.org

The n-propyl group is a weak activating group, while the -CH₂OH group is also considered weakly activating. Their combined influence will reinforce substitution at positions 4 and 6, and to a lesser extent, position 3. The major products will likely result from substitution at the less sterically hindered para position (position 4) relative to the propyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, forming nitrated derivatives of this compound. hu.edu.jo

Halogenation: The introduction of a halogen (Br, Cl) is typically achieved using the diatomic halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. minia.edu.eg However, these reactions may be complicated by the presence of the alcohol functionality, which can react with the Lewis acid. Protection of the alcohol group may be necessary prior to carrying out these transformations.

Once halogenated via electrophilic aromatic substitution, the resulting aryl halides are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Palladium-catalyzed reactions are among the most common. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net A halogenated derivative, for example, 4-bromo-(2-propylphenyl)methanol, could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives. A wide range of palladium catalysts and ligands can be used to facilitate this transformation. nih.gov

(X-Ar)-CH₂OH + R-B(OH)₂ --(Pd catalyst, Base)--> (R-Ar)-CH₂OH

Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This provides a direct method for the vinylation of the aromatic ring of a halogenated this compound derivative.

(X-Ar)-CH₂OH + H₂C=CHR --(Pd catalyst, Base)--> (RCH=CH-Ar)-CH₂OH

Table 3: Examples of Metal-Catalyzed Coupling Reactions

| Reaction Name | Substrate 1 (from this compound) | Substrate 2 | Catalyst System (Example) | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated this compound | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl or Styrene derivative | researchgate.netmdpi.com |

| Heck-Mizoroki | Halogenated this compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkene derivative | organic-chemistry.orgnih.gov |

Stereochemical Aspects of this compound Derivatives in Synthetic Pathways

While this compound itself is an achiral molecule, its derivatives can be chiral and play a role in stereoselective synthesis. Chirality can be introduced in several ways:

Modification of the Hydroxymethyl Group: If the benzylic carbon is further oxidized to a ketone and then asymmetrically reduced, or if it participates in reactions that create a new stereocenter, chiral secondary alcohols can be formed.

Functionalization of the Propyl Chain: Reactions on the propyl chain could introduce a stereocenter.

Atropisomerism: If sufficiently bulky groups are introduced at the positions ortho to the bond connecting the phenyl ring and a new substituent, rotation around the single bond may be restricted, leading to atropisomers, which are a form of axial chirality.

Derivatives of this compound that incorporate a chiral center can be used as building blocks for the synthesis of complex, enantiomerically pure molecules, such as pharmaceuticals or natural products. google.com For instance, chiral amino alcohols derived from similar aromatic structures are used as ligands for metal catalysts in asymmetric synthesis or as chiral auxiliaries to control the stereochemical outcome of a reaction. grafiati.comgoogle.com

The stereoselective synthesis of more complex molecules often relies on catalysts or reagents that can differentiate between the two faces of a prochiral substrate. Alcohol dehydrogenases (ADHs), for example, are used for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric and diastereomeric purity. rsc.org A synthetic pathway involving a ketone derivative of this compound could potentially employ such biocatalytic methods to generate a specific stereoisomer. The development of synthetic routes that control the three-dimensional arrangement of atoms is a critical aspect of modern organic chemistry. sioc-journal.cnorganic-chemistry.orgrsc.org

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

The dual functionality of (2-Propylphenyl)methanol—the reactive alcohol and the modifiable aromatic ring—positions it as a valuable starting material for creating intricate molecules. It can be elaborated into a variety of structures, including heterocyclic systems and other substituted phenyl compounds.

This compound is a suitable precursor for synthesizing a range of heterocyclic compounds. The key to this utility is the reactivity of the benzylic alcohol moiety, which can be oxidized in situ to an aldehyde. This intermediate aldehyde can then undergo cyclization reactions with various nucleophiles to form heterocyclic rings.

One prominent method is the dehydrogenative coupling of benzyl (B1604629) alcohols with amines. acs.orgnih.gov For instance, in a cobalt-catalyzed reaction, a benzyl alcohol can couple with an aniline (B41778) derivative to form an imine, which can then cyclize to generate N-heterocycles. acs.orgnih.gov Another powerful approach is the iron-catalyzed multicomponent reaction between a benzyl alcohol, a catechol, and ammonium (B1175870) acetate (B1210297) to produce benzoxazole (B165842) derivatives. acs.orgnih.govnih.gov This transformation leverages the in situ oxidation of the alcohol to the corresponding aldehyde, which then condenses with the other components to form the final heterocyclic product. acs.orgnih.gov These methods are highly efficient and allow for the construction of important heterocyclic scaffolds from simple starting materials. acs.orgmdpi.com

Table 1: Examples of Heterocycle Synthesis from Benzyl Alcohol Precursors

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Heterocyclic Product | Citation |

|---|---|---|---|---|

| This compound (hypothetical) | Aniline | CoCl₂ (Microwave) | 2,3-Dihydroquinazoline | acs.orgnih.gov |

| Benzyl Alcohol | Catechol, NH₄OAc | Fe(III)/DDQ | Benzoxazole | acs.orgnih.gov |

| Benzyl Alcohol | Tryptamine | Pd(0)/TPPMS | β-carboline | researchgate.net |

The 2-propylphenyl moiety is a structural component in various complex molecules, including those with potential biological activity. While many syntheses may start from precursors like 2-propylphenol (B147445), this compound represents a strategic intermediate that can be chemically transformed into these or other necessary starting materials. For example, the hydroxyl group of this compound can be protected, followed by functionalization of the aromatic ring, or it can be oxidized to a carbonyl group (aldehyde or carboxylic acid) to enable further synthetic manipulations.

Research has described the synthesis of complex substituted phenyl sulfonates, such as 2-Propylphenyl 4-[tetrahydro-2-oxopyrimidin-1(2H)-yl]benzenesulfonate, which were investigated as potential tubulin inhibitors. nih.govacs.org In these syntheses, a phenol (B47542) is typically reacted with a sulfonyl chloride. acs.org this compound could serve as a precursor to the required 2-propylphenol through established synthetic routes. Furthermore, other derivatives like 2-Propylphenyl 3-[3-(2-Chloroethyl)ureido]benzenesulfonate have been synthesized and evaluated for their biological properties. acs.orgresearchgate.net The versatility of the benzyl alcohol group allows for its conversion into a wide range of other functional groups, making this compound a valuable starting point for accessing diverse substituted phenyl derivatives.

Role in Multi-Component Coupling Reactions for Novel Chemical Structures

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.govnih.gov Benzyl alcohols, including this compound, are excellent substrates for MCRs because they can be oxidized in situ to aldehydes, which are highly reactive electrophiles for these transformations. researchgate.net

One such application is the palladium-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydrides, amines, and benzylic alcohols in water. researchgate.net In this process, the benzylic alcohol is first dehydrogenated to the aldehyde, which then undergoes cyclocondensation with the other components. researchgate.net Another example is the gold-catalyzed A³-coupling (aldehyde-amine-alkyne) to produce propargylamines. mdpi.com In this one-pot reaction, this compound would first be oxidized to 2-propylbenzaldehyde (B8745924), which then reacts with an amine and an alkyne to yield the corresponding propargylamine. mdpi.com These MCRs provide rapid access to complex and novel chemical structures from simple, readily available precursors. sioc-journal.cnmdpi.com

Table 2: General Scheme for a Multi-Component Reaction (A³-Coupling)

| Component A (from alcohol) | Component B | Component C | Catalyst | Product Type | Citation |

|---|

Strategic Utility in Diversified Synthetic Libraries

The development of diversified synthetic libraries is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net The goal is to rapidly and efficiently generate a large number of structurally related compounds for high-throughput screening. This compound is an excellent building block for such libraries due to its capacity for diversification at multiple points.

The hydroxyl group can be used as a handle for esterification, etherification, or substitution reactions with a wide range of partners. Simultaneously, the aromatic ring can be functionalized through electrophilic substitution reactions (e.g., nitration, halogenation, acylation) to introduce additional diversity. This dual reactivity allows for the creation of a matrix of compounds from a single, strategic starting material. For example, a library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones was synthesized using a multicomponent process where the diversity of the final products was dictated by the choice of various substituted starting materials. nih.gov The use of versatile building blocks like this compound is crucial for the efficient construction of these combinatorial libraries, enabling the exploration of vast chemical space to discover novel molecules with desired properties. ub.eduresearchgate.net

Analytical Methodologies for Characterization and Reaction Monitoring in 2 Propylphenyl Methanol Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Reaction Progress Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the detailed structural analysis of molecules in solution. For (2-propylphenyl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a comprehensive understanding of its molecular framework and to monitor its formation or conversion in real-time. rochester.edursc.org

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. This is achieved by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. oregonstate.edu In the context of this compound research, ¹H NMR is crucial for verifying the presence of the key functional groups and the substitution pattern on the aromatic ring.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the propyl group. The integration of these signals would correspond to the number of protons in each group. Furthermore, the coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons. For instance, the methylene protons of the benzyl (B1604629) alcohol moiety would likely appear as a singlet if not coupled to other protons, or a doublet if coupled to the hydroxyl proton. The aromatic protons would show a more complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring.

During a chemical reaction to synthesize this compound, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoint. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.1 - 7.4 | Multiplet |

| Benzylic CH₂ | ~4.6 | Singlet |

| Propyl CH₂ (benzylic) | ~2.6 | Triplet |

| Propyl CH₂ (middle) | ~1.6 | Sextet |

| Propyl CH₃ | ~0.9 | Triplet |

| Hydroxyl OH | Variable | Singlet (broad) |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. ontosight.ai The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an oxygen atom). purdue.edu

For this compound, distinct signals would be expected for the ipso-carbon attached to the propyl group, the ipso-carbon attached to the methanol group, the four other aromatic carbons, the benzylic carbon of the methanol group, and the three carbons of the propyl chain. This detailed carbon fingerprint is a powerful method for confirming the successful synthesis of the target molecule. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 138 - 142 |

| Aromatic CH | 125 - 130 |

| Benzylic CH₂ | ~63 |

| Propyl CH₂ (benzylic) | ~38 |

| Propyl CH₂ (middle) | ~24 |

| Propyl CH₃ | ~14 |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, which is essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. longdom.org

Table 3: Illustrative GC Parameters for Benzyl Alcohol Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Port Temp. | 260°C |

| Oven Program | 60°C (5 min), then ramp to 270°C at 35°C/min, hold for 1 min |

| Detector | Flame Ionization Detector (FID) |

Note: These are example parameters for a similar compound, benzyl alcohol, and would likely require optimization for this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally sensitive compounds.

In the analysis of this compound, LC would first separate the compound from any non-volatile impurities or reaction byproducts. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that would generate a protonated molecule of this compound, [M+H]⁺. The mass spectrometer would then detect this molecular ion, confirming the molecular weight of the compound. For this compound (C₁₀H₁₄O), the expected monoisotopic mass is approximately 150.104 Da. uni.lu

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For an alcohol, common fragmentation pathways include the loss of a water molecule (H₂O).

Table 4: Predicted LC-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 151.11174 |

| [M+Na]⁺ | 173.09368 |

| [M+H-H₂O]⁺ | 133.10172 |

Note: Predicted m/z values are based on the compound's molecular formula and common adducts/fragments.

Theoretical and Computational Investigations of 2 Propylphenyl Methanol and Its Derivatives

Molecular Modeling and Conformational Analysis

Studies on benzyl (B1604629) alcohol and its ortho-substituted analogs reveal a complex potential energy surface with multiple minima and transition states. missouri.edu For benzyl alcohol itself, the hydroxymethyl group is not fixed but can rotate, leading to different conformers. The presence of an ortho-substituent, such as the propyl group in (2-Propylphenyl)methanol, introduces significant steric and electronic effects that influence these conformational preferences.

Research on ortho-halogenated benzyl alcohols has shown that substitution favors specific chiral conformations. rsc.orgrsc.org An intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-substituent if it is sufficiently electronegative, stabilizing certain geometries. rsc.org While a propyl group is not a strong hydrogen bond acceptor, its steric bulk will create a significant energetic penalty for conformations where the hydroxymethyl and propyl groups are oriented towards each other.

Computational scans of the potential energy surface, typically performed using methods like Density Functional Theory (DFT), can map these energy variations as a function of dihedral angles. For this compound, the key dihedral angles would be C1-C2-C(propyl)-C(propyl) and C2-C1-C(methylene)-O. It is predicted that the lowest energy conformers would arrange the bulky propyl group and the hydroxymethyl group to minimize steric repulsion, likely resulting in a staggered or anti-periplanar orientation.

Table 1: Predicted Relative Energies of this compound Conformers Based on Analogous Systems This table is illustrative, based on principles from studies on similar molecules like ortho-halogenated benzyl alcohols and ethylbenzene, as direct data for this compound is not available.

| Conformer Description | Relative Orientation | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Global Minimum | Anti-periplanar arrangement of -CH₂OH and propyl groups | 0.0 | Minimized steric hindrance |

| Gauche Conformer 1 | Gauche arrangement (~60° dihedral) | 1.5 - 3.0 | Moderate steric interaction |

| Gauche Conformer 2 | Gauche arrangement (~-60° dihedral) | 1.5 - 3.0 | Moderate steric interaction |

| Eclipsed (Transition State) | Syn-periplanar arrangement | > 5.0 | High steric repulsion |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its reactivity. Methods such as DFT and ab initio calculations (e.g., Møller–Plesset perturbation theory) can determine various electronic properties. nih.govkyoto-u.ac.jp

The introduction of an alkyl group, like propyl, onto the benzene (B151609) ring generally acts as a weak electron-donating group through an inductive effect. This influences the electronic properties of the aromatic ring and the benzylic alcohol moiety. Computational studies on toluene (B28343) and other alkylbenzenes have shown that such substitutions raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. nih.govkyoto-u.ac.jp

For this compound, the key electronic characteristics that can be computationally determined include:

HOMO-LUMO Gap: The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would show regions of negative potential around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring, indicating sites for electrophilic attack.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites. nih.gov

Table 2: Predicted Electronic Properties of this compound in Comparison to Benzene and Toluene This table presents expected trends based on established principles from computational studies of alkylbenzenes. nih.govnih.gov

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) | Predicted Proton Affinity (kcal/mol) |

| Benzene | ~ -0.25 | ~ 0.09 | ~ 0.34 | ~ 181 |

| Toluene | ~ -0.24 | ~ 0.08 | ~ 0.32 | ~ 187 |

| This compound | ~ -0.23 | ~ 0.08 | ~ 0.31 | > 187 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

A common reaction involving benzylic alcohols is their oxidation to the corresponding aldehyde or ketone. nih.govresearchgate.net For this compound, this would be its oxidation to 2-propylbenzaldehyde (B8745924). Computational studies on the oxidation of benzyl alcohol can serve as an excellent model for this process. nih.govresearchgate.net

These studies often investigate different potential mechanisms, such as those involving metal catalysts or specific oxidizing agents. nih.govacs.org Using DFT, researchers can:

Locate Transition State (TS) Structures: The TS is the highest energy point along the reaction coordinate. Its geometry provides crucial information about the bond-breaking and bond-forming processes.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational models can predict these barriers with considerable accuracy. chemrxiv.org

Analyze Reaction Intermediates: The pathway may involve one or more intermediates, which are local minima on the potential energy surface. Identifying these helps to build a complete picture of the mechanism.

For the oxidation of this compound, a likely rate-determining step would be the abstraction of the hydrogen atom from the benzylic carbon. The presence of the ortho-propyl group could sterically hinder the approach of the oxidizing agent, potentially leading to a higher activation barrier compared to the unsubstituted benzyl alcohol.

Table 3: Illustrative Calculated Activation Energies for a Key Step in Benzylic Alcohol Oxidation Data is conceptual and based on typical values found in computational studies of benzyl alcohol oxidation. nih.govchemrxiv.org

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

| Hydrogen Abstraction | This compound + Oxidant | [TS Complex] | (2-Propylphenyl)methoxyl Radical + Reduced Oxidant | 15 - 25 |

| O-H Bond Cleavage | This compound + Base | [TS Complex] | (2-Propylphenyl)methoxide + Protonated Base | 10 - 20 |

Future Research Directions in the Chemistry of 2 Propylphenyl Methanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. chemistryjournals.net Future research in the synthesis of (2-propylphenyl)methanol will likely focus on the development of novel and sustainable routes that adhere to the principles of green chemistry.

Key areas of focus include:

Catalytic Approaches: The development of catalytic systems that can replace stoichiometric reagents is a significant trend. chemistryjournals.net Research into novel catalysts, potentially based on earth-abundant metals, could lead to more economical and environmentally friendly syntheses.

Microwave-Assisted Synthesis: This technique offers the potential for shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. univpancasila.ac.id Exploring microwave-assisted routes for the synthesis of this compound and its precursors is a promising avenue.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. chemistryjournals.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to induce chemical reactions, offering a greener alternative to traditional solvent-based methods. researchgate.net Investigating mechanochemical routes for the synthesis of this compound and its derivatives could significantly reduce solvent waste.

Exploration of Under-Investigated Reaction Pathways

While the fundamental reactivity of this compound is understood, there remain several under-explored reaction pathways that could unlock new synthetic possibilities.

Future research could delve into:

Rearrangement Reactions: Investigating the potential for rearrangements, such as the Wittig rearrangement, under various conditions could lead to the formation of novel and structurally complex molecules. acs.org For example, exploring conditions that might favor a chemistryjournals.netacs.org-Wittig rearrangement over a chemistryjournals.netnih.gov-rearrangement could provide access to different isomers.

Cascade Reactions: Designing and exploring tandem or cascade sequences involving this compound or its derivatives could provide efficient routes to complex molecular architectures in a single synthetic operation. utexas.edu

Metal-Catalyzed Cross-Coupling Reactions: While some coupling reactions are known, a systematic exploration of various metal catalysts and coupling partners could significantly expand the synthetic utility of this compound derivatives. uni-rostock.de This includes exploring less common coupling reactions and developing more active and selective catalyst systems.

Expansion of Synthetic Utility in Diverse Chemical Fields

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of compounds with potential applications in various fields.

Future research will likely focus on:

Medicinal Chemistry: The synthesis of novel analogs of biologically active compounds containing the this compound moiety is a promising area. For instance, its incorporation into scaffolds known to interact with biological targets like tubulin could lead to the discovery of new therapeutic agents. nih.gov

Materials Science: The use of this compound and its derivatives as monomers or building blocks for the synthesis of new polymers and functional materials is an area ripe for exploration. Their specific steric and electronic properties could impart unique characteristics to the resulting materials.

Ligand Design for Catalysis: The development of new ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. acs.org The this compound framework can be functionalized to create novel chiral and achiral ligands for a variety of catalytic transformations, including asymmetric catalysis. acs.org

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. The application of modern analytical and computational techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Future research in this area will likely involve:

Q & A

Q. What are the primary synthetic routes for (2-Propylphenyl)methanol, and how do reaction conditions influence yield?

this compound can be synthesized via reduction of the corresponding ketone (e.g., 2-Propylphenyl ketone) using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas. Alternative methods include biocatalytic pathways using enzymes like alcohol dehydrogenases, which offer improved selectivity under mild conditions (e.g., aqueous solvents, ambient temperature) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., tetrahydrofuran) may enhance reduction efficiency compared to non-polar solvents.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the alcohol group (-OH) and propyl-phenyl substitution pattern.

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry detects impurities and verifies molecular weight (e.g., [M+H]⁺ ion).

- FT-IR : Identifies functional groups (O-H stretch at ~3200–3600 cm⁻¹, C-O stretch at ~1050 cm⁻¹).

- Melting Point Analysis : Consistency with literature values (if crystalline) ensures purity .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Begin with in vitro assays targeting antimicrobial or enzyme inhibition activity. For example:

- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition diameters to controls.

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values.

- SAR Probes : Modify the propyl chain length or hydroxyl group position to assess structural determinants of activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

Systematic SAR approaches include:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to alter electronic effects and binding affinity.

- Chain Length Modulation : Replace the propyl group with shorter (methyl) or longer (butyl) alkyl chains to probe steric effects.

- Stereochemical Modifications : Synthesize enantiomers via asymmetric catalysis to evaluate chiral selectivity in biological targets. Validate results using molecular docking and MD simulations to correlate structural changes with target interactions (e.g., enzyme active sites) .

Q. What strategies mitigate contradictions in experimental data during this compound research?

Contradictions (e.g., inconsistent bioactivity across studies) require:

- Reproducibility Checks : Standardize protocols for synthesis, purification, and assay conditions.

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes.

- Error Source Identification : Use control experiments to isolate variables (e.g., trace solvent residues, light exposure during storage) .

Q. How can biocatalytic synthesis of this compound be optimized for scalability and sustainability?

Key considerations:

- Enzyme Engineering : Employ directed evolution or rational design to improve biocatalyst stability and substrate tolerance.

- Solvent Systems : Test water-based or eutectic solvents to reduce environmental impact.

- Continuous Flow Reactors : Enhance reaction efficiency and product separation compared to batch processes .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

Conduct:

- Biodegradability Tests : Measure degradation rates via OECD 301 series assays (e.g., dissolved organic carbon loss).

- Aquatic Toxicity Screening : Use Daphnia magna or Vibrio fischeri luminescence inhibition assays to determine LC₅₀/EC₅₀ values.

- Bioaccumulation Potential : Calculate logP values or use in silico models (e.g., EPI Suite) to predict partitioning behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.